Thieno[3,2-c]pyridine
Overview
Description
Thieno[3,2-c]pyridine is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring, which can be functionalized to create a variety of derivatives with diverse chemical and biological properties.
Synthesis Analysis
The synthesis of thieno[3,2-c]pyridine derivatives has been achieved through various methods. A rapid synthesis approach involves the cyclization of a Schiff base, which is formed from the condensation between a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, providing good yields especially for 2-halogenated analogues . Another method includes a regioselective lithiation-bromination of 3-methylthiopyridine followed by Sonogashira coupling and halogenocyclization to construct the thiophenic ring .
Molecular Structure Analysis
Molecular orbital calculations have been performed on thieno[3,2-c]pyridine to determine the most susceptible sites to electrophilic and nucleophilic attack. Superdelocalizability values suggest that electrophilic attack occurs at the C-3 position in all the thienopyridines studied .
Chemical Reactions Analysis
Thieno[3,2-c]pyridine derivatives exhibit a range of reactivities towards different chemical reactions. For instance, direct nitration of thieno[3,2-b]pyridine occurs at the C-3 position, and subsequent reduction can lead to various functionalized derivatives . The reactivity of these compounds under Vilsmeier formylation and Friedel-Crafts acetylation conditions is related to their basicities, with dissociation constants of various thienopyridinium salts being reported .
Physical and Chemical Properties Analysis
The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives are chemically tunable by the choice of functional groups on the scaffold . The regioselective bromination of thieno[2,3-b]pyridine demonstrates the potential of these compounds as building blocks in drug discovery, with excellent yields in subsequent cross-coupling reactions . The design and synthesis of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives have led to compounds with promising antiparasitic activity, and their structure-activity relationship has been elucidated through computational analysis .
Scientific Research Applications
Chemical and Pharmaceutical Interests
Thieno[3,2-c]pyridine derivatives are important due to their remarkable biological properties and are of significant chemical and pharmacological interest. These derivatives have been structurally compared to quinoline and isoquinoline and have been utilized in various applications including as herbicides, fungicides, pesticides, medicines, and dyes. The synthesis and application of these derivatives have seen considerable advancement, indicating their utility in multiple domains (Jian, 2008).
Anticancer Properties
Thieno[3,2-c]pyridine derivatives have shown promising results in the field of cancer research. For instance, some novel fused pyridine ring systems, including thieno[3,2-d]pyrimidines, have demonstrated potent to moderate growth inhibitory activity against cancer cell lines like human breast adenocarcinoma MCF-7 and colon carcinoma (HCT 116). Certain compounds among these derivatives have exhibited superior potency compared to known drugs like Doxorubicin, indicating their potential as effective anticancer agents (Elansary, Moneer, Kadry, & Gedawy, 2012).
Antitumor Activities and Drug Delivery
Thieno[3,2-c]pyridine derivatives have been explored for their antitumor activities and potential in drug delivery systems. Studies focusing on the photophysical properties of these derivatives in different solvents and their incorporation into lipid membranes have revealed that they exhibit promising antitumor properties. Certain derivatives have been encapsulated in different nanoliposome formulations, showing potential for future drug delivery applications, indicating the versatility of these compounds in therapeutic applications (Carvalho et al., 2013).
Anti-Platelet and Antiproliferative Effects
The thieno[3,2-c]pyridine class of therapeutic agents has shown significant anti-platelet activity. These derivatives inhibit platelet activation and aggregation and exhibit synergy with acetylsalicylic acid (ASA), making them potential novel P2Y12 inhibitors for improving patient treatment. Their effectiveness in comparison to existing drugs like clopidogrel highlights their potential in medical applications (Binsaleh et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRMMMSZSVIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181663 | |
Record name | 5-Azathianaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridine | |
CAS RN |
272-14-0 | |
Record name | Thieno[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azathianaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azathianaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AZATHIANAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F0Y9D444I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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